2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-4-10-5-8-3-7(2)11-9(6)8/h3-5,11H,1-2H3 |
InChI Key |
JKDDOVFIGWUSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CN=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 C Pyridine and Its Dimethylated Analogs
Strategies for the Construction of the 1H-Pyrrolo[3,2-c]pyridine Core
The fundamental approach to building the bicyclic pyrrolopyridine system involves the strategic formation of one ring onto the other. This can be achieved through various cyclization and multicomponent strategies.
The construction of the 1H-pyrrolo[3,2-c]pyridine core can be logically approached from two primary directions: forming a pyridine (B92270) ring onto a pre-existing pyrrole (B145914) (a pyrrole-to-pyridine strategy) or, conversely, building a pyrrole ring onto a pyridine precursor (a pyridine-to-pyrrole strategy). tugraz.at
Pyridine to Pyrrole Annulation: A common and effective strategy starts with a substituted pyridine. For instance, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives begins with a commercially available 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a sequence of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to create a key intermediate. nih.govsemanticscholar.org The final pyrrole ring is then formed via reduction and cyclization, for example, in the presence of iron powder and acetic acid. nih.govsemanticscholar.org This pathway is particularly useful for creating analogs with substituents on the pyridine portion of the scaffold, such as the 7-methyl group in the target compound.
Pyrrole to Pyridine Annulation: Alternatively, syntheses can commence from a pyrrole precursor. One classical, albeit multi-step, method involves a Knoevenagel condensation on a 2-substituted pyrrole to introduce a carboxylic acid. This is followed by conversion to an azide (B81097) group and a subsequent Curtius rearrangement to construct the fused pyridine ring. tugraz.at More modern approaches might involve the remodeling of complex starting materials like 2-pyrones, which can undergo selective ring-opening and rearrangement cascades to form various N-fused heterocycles. researchgate.net
Multi-component reactions (MCRs) offer a powerful and efficient strategy for assembling complex heterocyclic scaffolds like pyrrolopyridines in a single operation. bohrium.com These reactions enhance atom economy and procedural simplicity by combining three or more reactants in one pot.
A notable example is the two-step, three-component synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones. rsc.org This method utilizes inexpensive starting materials and proceeds under mild conditions, often employing a recyclable solid acid catalyst. rsc.org The process demonstrates high bond-forming efficiency and benefits from the use of green solvents, making it an attractive and environmentally conscious approach. rsc.org Another MCR strategy involves a four-component domino reaction using 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and a β-nitrostyrene, which forms five different C-N and C-C bonds with only acetic acid as the catalyst. researchgate.net
Below is a representative table of substrates used in a multicomponent synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives. rsc.org
| Aldehyde | Amine | β-Ketoester | Yield (%) |
| 4-Chlorobenzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 91 |
| 4-Methylbenzaldehyde | Aniline | Ethyl acetoacetate | 94 |
| Benzaldehyde | 4-Methoxyaniline | Ethyl acetoacetate | 92 |
| 4-Nitrobenzaldehyde | Aniline | Methyl acetoacetate | 89 |
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing highly efficient and selective routes to the 1H-pyrrolo[3,2-c]pyridine core. Palladium, copper, and zinc are prominent metals used in these advanced methodologies.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision.
Sonogashira Coupling: The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for creating precursors to heterocyclic systems. wikipedia.org In the synthesis of pyrrolopyrimidine derivatives, which are isomeric to pyrrolopyridines, the Sonogashira reaction is used to couple various alkynes with a halogenated pyrimidine (B1678525) base. nih.gov This initial C-C bond formation is often followed by a subsequent cyclization step, such as a domino C–N coupling/hydroamination, to complete the fused ring system. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst under basic conditions. soton.ac.uk
C-H Arylation: Direct C-H arylation is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. A landmark application of this method was in the commercial synthesis of the JAK2 inhibitor BMS-911543, which features a complex pyrrolopyridine core. acs.org The key step involved a palladium-catalyzed C-H arylation to couple two heterocyclic fragments, followed by a chemoselective nitro reduction and cyclization to afford the tricyclic pyrrolopyridine core in high yield. acs.org This strategy highlights the power of C-H activation to streamline complex syntheses.
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Conditions | Yield (%) |
| N-ethyl-4-nitropyrrole | 2-bromo-3-fluoropyridine | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/Water | 90 |
| N-ethyl-4-nitropyrrole | 2-chloro-3-iodopyridine | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/Water | 84 |
Table based on data from the synthesis of a key intermediate for BMS-911543. acs.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction. In a recently developed synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, the key step involves the coupling of an intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, with various arylboronic acids. nih.gov This reaction, catalyzed by Pd(PPh₃)₄ in the presence of a base like potassium carbonate, proceeds in a microwave reactor to efficiently generate a library of derivatives with diverse substitutions on the pyridine ring. nih.govsemanticscholar.org
A novel and efficient approach to the 1H-pyrrolo[3,2-c]pyridine framework utilizes a synergetic copper/zinc catalytic system. rsc.org This methodology facilitates a one-step annulation reaction between 2-amino(hetero)arylnitriles and ynamide-derived buta-1,3-diynes. rsc.orgresearchgate.net The reaction proceeds through a double cyclization pathway to deliver aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines in moderate to good yields. rsc.org The use of inexpensive ZnCl₂ as an alternative to noble-metal catalysts for the key [4+2] annulation step, in cooperation with a copper catalyst, makes this protocol practical and scalable, as demonstrated by its successful gram-scale synthesis. rsc.orgresearchgate.net
The synthesis of saturated heterocyclic systems, such as hexahydro-1H-pyrrolo[3,2-c]pyridine, often requires tandem or cascade reactions that can form multiple bonds and stereocenters in a single, efficient operation. While a direct, one-pot synthesis for this specific saturated core is not widely documented, the principles can be assembled from established palladium-catalyzed methodologies.
The "hexahydro" designation implies the saturation of the pyridine ring portion of the scaffold, converting it to a piperidine (B6355638) ring. The hydrogenation of pyridinium (B92312) salts or tetrahydropyridines to the corresponding piperidines is effectively achieved using palladium catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). google.com
A tandem approach would integrate the formation of the heterocyclic core with its subsequent reduction. For example, a palladium-catalyzed tandem reaction could first involve a cyclization to form the aromatic 1H-pyrrolo[3,2-c]pyridine, which would then, under the same catalytic system or with the addition of a hydrogen source, undergo reduction. Palladium-catalyzed tandem processes like the aza-Heck reaction are known to create pyrroline (B1223166) derivatives, which are partially saturated five-membered rings. researchgate.net By combining these established palladium-catalyzed cyclization and reduction techniques, a streamlined, tandem synthesis of the hexahydro-1H-pyrrolo[3,2-c]pyridine scaffold is conceptually feasible.
Photochemical Cyclization Strategies for Pyrrolo[3,2-c]pyridine Formation
The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in modern organic synthesis. For the construction of pyrrolo-fused heterocyclic systems, photochemical strategies offer unique advantages, including mild reaction conditions and the ability to generate highly reactive intermediates.
A notable metal-free approach involves the photochemical radical cyclization of olefins, which can be adapted to form the pyrrolo[3,2-c]quinoline scaffold, a close structural relative of the target pyridine system. nih.gov This method utilizes visible light photoredox catalysis to activate the α C-H bonds of simple, single-carbon-unit compounds like esters and cyano compounds. nih.gov The reaction is initiated by an aryldiazonium salt under irradiation, which triggers a hydrogen atom transfer (HAT) process to generate a carbon-centered radical. nih.gov This radical then undergoes cyclization with an olefin, leading to the formation of the fused ring system. This transformation is characterized by its high atom economy, broad substrate scope, and good functional group tolerance, all while avoiding the need for transition metals or high temperatures. nih.gov
The efficiency of such photochemical reactions often relies on the properties of the photocatalyst. Organic photocatalysts, such as pyrrolo[2,1-a]isoquinolines (PIqs), have been developed to exhibit superior redox and energy-transfer capabilities, enabling a wide range of molecular transformations under visible-light irradiation. kyushu-u.ac.jp These organophotocatalysts can mediate processes like C-N cross-coupling and heterobiaryl coupling, highlighting the potential for catalyst design to influence the outcome of photochemical cyclizations. kyushu-u.ac.jp
Table 1: Features of Metal-Free Photochemical Radical Cyclization
| Feature | Description | Reference |
|---|---|---|
| Catalysis | Visible light photoredox catalysis without transition metals. | nih.gov |
| Activation | α C-H bond activation via Hydrogen Atom Transfer (HAT). | nih.gov |
| Key Intermediates | Carbon-centered radicals generated from one-carbon units. | nih.gov |
| Advantages | Environmentally friendly, high atom economy, mild conditions. | nih.gov |
| Scaffold Formed | Pyrrolo[3,2-c]-quinolines and related heterocycles. | nih.gov |
Cascade and Regioselective Heterocyclization Protocols
Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient and elegant pathway to complex molecules from simple starting materials. These protocols are particularly valuable for constructing fused heterocyclic systems like 1H-pyrrolo[3,2-c]pyridine, often with high regioselectivity.
One such strategy employs a synergetic copper/zinc-catalyzed one-step annulation reaction. rsc.org This process involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway to deliver aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines in moderate to good yields. rsc.org The practicality of this protocol has been demonstrated through gram-scale synthesis, making it a viable method for producing these valuable scaffolds. rsc.org
Regioselectivity is crucial when constructing unsymmetrical heterocyclic systems. For related scaffolds, regioselective methods such as aza-ene additions have been developed under catalyst-free conditions to produce pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines with high yields and simple work-up procedures. rsc.org
Furthermore, multicomponent reactions (MCRs) represent a powerful class of cascade processes. An environmentally benign, one-pot MCR for the synthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridine derivatives has been developed using water as a solvent. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization, showcasing the ability of cascade protocols to rapidly build molecular complexity with high regioselectivity. nih.gov Such principles are directly applicable to the synthesis of other nitrogen-containing fused heterocycles.
Synthesis via Nucleophilic Substitution-Rearrangement Pathways
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through multi-step sequences that hinge on key nucleophilic substitution and rearrangement-type reactions. A representative synthesis starts with a substituted pyridine derivative, which is elaborated through a series of transformations to build the fused pyrrole ring.
A documented route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with 2-bromo-5-methylpyridine. nih.gov This starting material undergoes oxidation to the corresponding N-oxide, followed by nitration at the C-4 position. nih.gov A crucial step involves the reaction of the resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with N,N-dimethylformamide dimethyl acetal. This forms an (E)-2-(dimethylamino)vinyl intermediate, which sets the stage for the pyrrole ring formation. nih.gov
The key cyclization is a reductive process using iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the cyclization of the resulting amine with the enamine side chain, effectively forming the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov This transformation constitutes a significant structural rearrangement from a linear side chain to a fused heterocyclic ring. Subsequent steps involve nucleophilic N-arylation using a boronic acid under copper catalysis, followed by a Suzuki cross-coupling reaction to install the final aryl group at the C-6 position. nih.gov
Table 2: Key Steps in a Multi-step Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Step | Reaction | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | N-Oxide Formation | m-Chloroperbenzoic acid | Activation of pyridine ring | nih.gov |
| 2 | Nitration | Fuming nitric acid, sulfuric acid | Introduction of nitro group | nih.gov |
| 3 | Side Chain Formation | N,N-dimethylformamide dimethyl acetal | Formation of enamine precursor | nih.gov |
| 4 | Reductive Cyclization | Iron powder, acetic acid | Formation of the pyrrole ring | nih.gov |
| 5 | N-Arylation | Arylboronic acid, Cu(OAc)₂, pyridine | Introduction of N-substituent | nih.gov |
| 6 | C-C Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Introduction of C6-substituent | nih.gov |
Green Chemistry Principles and Sustainable Approaches in Pyrrolo[3,2-c]pyridine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. These principles are highly relevant to the synthesis of heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridine.
Key green chemistry approaches applicable to this scaffold include the use of safer and more sustainable techniques that lead to higher yields, shorter reaction times, and simpler workup methods. rasayanjournal.co.in These strategies focus on minimizing waste and avoiding hazardous reagents and solvents. rasayanjournal.co.in
Core Green Synthetic Strategies:
Catalysis: The use of catalysts, including metal-based, organocatalysts, and biocatalysts, is a cornerstone of green chemistry. As seen in photochemical cyclizations, metal-free photoredox catalysis offers an environmentally friendly alternative to traditional methods. nih.gov The use of biodegradable catalysts, such as lemon juice for the synthesis of other nitrogen heterocycles, exemplifies the push towards sustainable options. researchgate.net
Alternative Reaction Media: Replacing hazardous organic solvents is a primary goal. Water is an ideal green solvent, and "on-water" reactions have been shown to be effective for the synthesis of related fused heterocycles. nih.gov Ethanol has also been used as a green reaction medium for the rhodium-catalyzed synthesis of pyridines. rsc.org
Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single pot operation, reducing solvent use, purification steps, and waste generation. rasayanjournal.co.in The regioselective, on-water MCR for naphthyridine synthesis is a prime example of this principle in action. nih.gov
Energy Efficiency: Microwave-assisted synthesis and photochemical reactions that operate at ambient temperature are methods to reduce energy consumption compared to conventional heating. nih.govrasayanjournal.co.in
By integrating these principles, future syntheses of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine and its analogs can be designed to be not only chemically efficient but also environmentally responsible.
Table 3: Application of Green Chemistry Principles in Heterocyclic Synthesis
| Principle | Application Example | Advantage | Reference |
|---|---|---|---|
| Use of Catalysts | Metal-free photoredox catalysis for cyclization. | Avoids toxic heavy metal waste. | nih.gov |
| Safer Solvents | Rhodium-catalyzed cyclization in ethanol. | Reduces use of volatile organic compounds. | rsc.org |
| Design for Energy Efficiency | Visible-light driven reactions at room temperature. | Lowers energy consumption. | nih.gov |
| Atom Economy | Multicomponent reactions (MCRs). | Maximizes incorporation of starting materials into the final product. | nih.govrasayanjournal.co.in |
| Use of Renewable Feedstocks | Use of biodegradable catalysts like lemon juice. | Reduces reliance on petrochemical-derived reagents. | researchgate.net |
Mechanistic Chemical Reactivity and Functionalization of 1h Pyrrolo 3,2 C Pyridine Scaffolds
Directed C-H Functionalization via Metal Catalysis
Transition-metal-catalyzed C-H functionalization has become a powerful tool for the selective modification of heterocyclic scaffolds. beilstein-journals.orgrsc.org For the 1H-pyrrolo[3,2-c]pyridine system, these methods offer routes to derivatives that are difficult to access through traditional means. youtube.com
The inherent reactivity of the scaffold often directs functionalization to specific sites. The C3 position of the pyrrole (B145914) ring is the most acidic C-H bond and a prime site for metallation and subsequent functionalization. Furthermore, the N1-H bond can act as a directing group, facilitating ortho-C-H activation at the C2 position, although this position is already substituted in the target compound. youtube.com Palladium, rhodium, and iridium catalysts are commonly employed for C-H arylation, alkylation, and acylation reactions. beilstein-journals.org For 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine, C-H functionalization would be anticipated to occur selectively at the C3 position, leveraging the intrinsic electronic properties of the pyrrole ring.
Halogen Exchange and Subsequent Derivatization Reactions
Halogenated pyrrolo[3,2-c]pyridines are versatile intermediates for constructing more complex molecules via cross-coupling reactions. semanticscholar.org The introduction of a halogen atom, typically bromine or iodine, is usually achieved through electrophilic halogenation at the C3 position using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
Once installed, these C3-halo derivatives can participate in a wide array of palladium-catalyzed cross-coupling reactions. nih.gov For instance, a 3-bromo-2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine could be coupled with various partners:
A recent study demonstrated the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines starting from 6-bromo-1H-pyrrolo[3,2-c]pyridine, highlighting the utility of Suzuki coupling for derivatization of the pyridine (B92270) ring. nih.gov The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov
The following table summarizes representative conditions for such transformations on the related pyrrolopyridine core.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Typical Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyrrolo[3,2-c]pyridine | nih.gov |
| Chan-Lam Coupling | Arylboronic Acid | Cu(OAc)₂, Pyridine, K₂CO₃ | N-Aryl-pyrrolo[3,2-c]pyridine | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrrolo[3,2-c]pyridine | nih.gov |
Redox Chemistry of the Pyrrolo[3,2-c]pyridine System
The redox behavior of the 1H-pyrrolo[3,2-c]pyridine scaffold is influenced by its fused heterocyclic nature. The electron-rich pyrrole ring can be susceptible to oxidation, while the electron-deficient pyridine ring can undergo reduction. The precise redox potentials would be influenced by substituents. The C2 and C7 methyl groups in this compound, being electron-donating, would make the system slightly easier to oxidize and harder to reduce compared to the unsubstituted parent compound.
Oxidation can sometimes occur at the pyridine nitrogen to form an N-oxide, a common transformation for pyridinic systems using reagents like m-chloroperbenzoic acid (m-CPBA). nih.gov This N-oxide can then be used to direct further functionalization. Reduction of the pyridine ring can be achieved under certain catalytic hydrogenation conditions, leading to tetrahydro- or hexahydropyrrolo[3,2-c]pyridine derivatives. nih.gov These redox reactions expand the chemical space accessible from this scaffold.
Site-Specific Modification and Derivatization for Structure-Activity Relationship Elucidation
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of biologically active agents, particularly kinase inhibitors. nih.gov The ability to selectively modify each position of the this compound core is crucial for optimizing biological activity through Structure-Activity Relationship (SAR) studies. nih.gov
Key positions for modification include:
A 2024 study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents highlighted the importance of substituents on an aryl group at the C6-position. nih.govsemanticscholar.org They found that electron-donating groups (EDGs) on the para-position of the C6-aryl ring increased antiproliferative activity, whereas electron-withdrawing groups (EWGs) decreased it. nih.govsemanticscholar.org This demonstrates how systematic, site-specific modifications can be used to fine-tune biological outcomes.
Investigation of Tautomeric Forms and Their Chemical Implications
For 1H-pyrrolo[3,2-c]pyridines, prototropic tautomerism is a key consideration. The proton can reside on the pyrrole nitrogen (N1), leading to the 1H-tautomer, or on the pyridine nitrogen (N5), resulting in the 5H-tautomer. The 1H-tautomer is generally the more stable and predominant form, as it preserves the aromatic sextet of the pyrrole ring.
However, the position of the tautomeric equilibrium can be influenced by factors such as substituents and solvent polarity. The chemical reactivity of the scaffold is directly linked to this equilibrium. For example, alkylation reactions can occur at either N1 or N5, depending on the tautomer present and the reaction conditions (e.g., hard vs. soft electrophiles). While the 1H-tautomer of this compound is expected to be dominant, the existence of the 5H-tautomer, even in small concentrations, can provide a pathway to N5-functionalized products.
Computational and Theoretical Studies on 1h Pyrrolo 3,2 C Pyridine Systems
Quantum Chemical Characterization of Electronic Structures and Molecular Orbitals
Quantum chemical methods are pivotal in elucidating the electronic properties of 1H-pyrrolo[3,2-c]pyridine systems. While specific studies on 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine are limited, research on related pyrrolopyridine isomers provides valuable insights into the electronic nature of this class of compounds.
Density Functional Theory (DFT) calculations have been employed to study the electronic structure of related pyrrolopyridine systems. For instance, a study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, an isomer of the pyrrolo[3,2-c]pyridine core, revealed a highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap of 3.59 eV. rsc.org This large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to either add electrons to a high-lying LUMO or remove them from a low-lying HOMO. rsc.org The orbital energy levels for this related compound were calculated to be -5.38 eV for the HOMO and -1.79 eV for the LUMO. rsc.org
Topological analysis of the electron density in 4-chloro-1H-pyrrolo[2,3-b]pyridine has confirmed the covalent nature of the N–C and C–C bonds within the pyrrolopyridine skeleton. rsc.org These studies provide a foundational understanding of the electronic environment of the 1H-pyrrolo[3,2-c]pyridine core, which is crucial for predicting its reactivity and interaction with biological targets.
Table 1: Calculated Electronic Properties of a Representative Pyrrolopyridine Isomer (4-chloro-1H-pyrrolo[2,3-b]pyridine)
| Property | Value | Reference |
| HOMO Energy | -5.38 eV | rsc.org |
| LUMO Energy | -1.79 eV | rsc.org |
| HOMO-LUMO Gap | 3.59 eV | rsc.orgrsc.org |
Advanced Molecular Docking and Dynamics Simulations in Ligand-Target Recognition
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of ligands to their macromolecular targets. Several studies have utilized these methods to investigate the interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with various biological targets, particularly protein kinases.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors of the colchicine-binding site of tubulin. tandfonline.comnih.govnih.gov Molecular modeling studies suggested that the most potent compound, 10t, interacts with tubulin by forming hydrogen bonds with the colchicine (B1669291) site residues Thrα179 and Asnβ349. tandfonline.comnih.gov The 1H-pyrrolo[3,2-c]pyridine core of this compound was observed to overlap with the (E, Z)-butadiene linker of the natural ligand, combretastatin (B1194345) A-4 (CA-4). nih.gov
In another study, 1H-pyrrolo[3,2-c]pyridine derivatives were investigated as inhibitors of FMS kinase. nih.gov While specific docking results were not detailed, the study highlighted the importance of substituting the pyrrolopyridine scaffold to achieve potent inhibition. nih.gov
Furthermore, molecular dynamics simulations have been employed to study the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, against p21-activated kinase 4 (PAK4). mdpi.com These simulations revealed strong interactions with the hinge region and β-sheets of the kinase, providing insights into the key interactions that drive inhibitor potency. mdpi.com Although this study was not on the 1H-pyrrolo[3,2-c]pyridine system, the methodologies are directly applicable to understanding its derivatives.
Table 2: Key Interactions of a 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) in the Colchicine-Binding Site of Tubulin
| Interacting Residue | Type of Interaction | Reference |
| Thrα179 | Hydrogen Bond | tandfonline.comnih.gov |
| Asnβ349 | Hydrogen Bond | tandfonline.comnih.gov |
In Silico Prediction of Reaction Pathways and Mechanistic Insights
Computational methods are increasingly used to predict reaction pathways and elucidate reaction mechanisms for the synthesis of complex heterocyclic compounds. For the 1H-pyrrolo[3,2-c]pyridine system, computational studies can provide valuable insights into synthetic routes.
A computational study on the synthesis of pyrrole-pyrazines, another class of nitrogen-containing heterocycles, utilized Density Functional Theory (DFT) to model the reaction mechanisms of the Stetter and Paal-Knorr reactions. This work demonstrates the feasibility of using computational approaches to understand and optimize synthetic pathways for heterocyclic systems like 1H-pyrrolo[3,2-c]pyridine. Such studies can help in predicting the feasibility of different synthetic routes and identifying potential side products.
Theoretical Elucidation of Structure-Activity Relationships and Rational Design Principles
The development of quantitative structure-activity relationships (QSAR) and the elucidation of rational design principles are key applications of computational chemistry in drug discovery. For 1H-pyrrolo[3,2-c]pyridine and its isomers, several studies have focused on understanding the relationship between chemical structure and biological activity.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) utilized 3D-QSAR models (CoMFA and CoMSIA) to identify key structural features for inhibitory activity. These models provided insights into how different substituents on the pyrrolopyridine core affect potency, guiding the design of new, more active compounds.
Similarly, for a series of 1H-pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, structure-activity relationship (SAR) studies revealed that the presence of a benzamido moiety at position 4 of the pyrrolopyridine nucleus led to higher potency compared to analogues with a primary amino group. nih.gov This was attributed to the occupancy of a hydrophobic pocket and the potential for additional hydrogen bonding. nih.gov
A review on pyridine (B92270) derivatives highlighted that the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov These general principles can be applied to the rational design of novel 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 3: Structure-Activity Relationship Insights for Pyrrolopyridine Derivatives
| Scaffold/Target | Favorable Structural Features | Unfavorable Structural Features | Reference |
| 1H-Pyrrolo[2,3-b]pyridine / TNIK | Specific steric and electrostatic fields identified by CoMFA/CoMSIA | - | |
| 1H-Pyrrolo[3,2-c]pyridine / FMS Kinase | Benzamido moiety at position 4 | Primary amino group at position 4 | nih.gov |
| General Pyridine Derivatives / Antiproliferative | -OMe, -OH, -C=O, -NH2 groups | Halogen atoms, bulky groups | nih.gov |
Conformational Landscape Analysis of Pyrrolo[3,2-c]pyridine Derivatives
The conformational flexibility of a molecule can significantly impact its biological activity by influencing how it binds to a target receptor. Conformational landscape analysis aims to identify the low-energy conformations of a molecule that are likely to be biologically relevant.
While specific conformational analysis studies on this compound or its close derivatives are not extensively reported, the general approach involves using computational methods to explore the potential energy surface of the molecule. For flexible molecules, this is a critical step in understanding their behavior.
For the relatively rigid 1H-pyrrolo[3,2-c]pyridine core, the conformational landscape is primarily determined by the orientation of its substituents. A study on 1H-pyrrolo[2,3-b]pyridine derivatives as PLK4 inhibitors highlighted the importance of the conformation of the kinase (DFG-in and DFG-out) in determining the binding orientation of the inhibitors. koreascience.kr This indicates that the interplay between ligand conformation and protein dynamics is crucial.
In a study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to determine the optimal molecular structure, which was found to be consistent with the single-crystal X-ray diffraction data. tandfonline.com This demonstrates the utility of computational methods in confirming and understanding the preferred conformations of substituted pyrrolopyridine systems.
Applications of 1h Pyrrolo 3,2 C Pyridine Derivatives in Chemical Biology and Mechanistic Medicinal Chemistry Research
Kinase Inhibition Mechanisms and Selectivity Profiling
Derivatives of the 1H-pyrrolo[3,2-c]pyridine nucleus have been systematically optimized to target several protein kinases, demonstrating the versatility of this scaffold in achieving high potency and selectivity.
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. nih.gov Among these, compounds 1e and 1r emerged as the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov This represented a significant improvement over the lead compound, KIST101029, which had an IC50 of 96 nM. nih.gov
Compound 1r was further profiled for selectivity against a panel of 40 different kinases. At a concentration of 1 µM, it demonstrated 81% inhibition of FMS kinase, while showing significantly lower inhibition against other kinases such as FLT3 (D835Y) (42%) and c-MET (40%). nih.gov This indicates that compound 1r is over 33 times more selective for FMS kinase compared to the other kinases tested. nih.gov The potency of these compounds was also confirmed in a cellular context, where compound 1r inhibited CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM, making it more than twice as potent as the lead compound in this assay. nih.gov
Table 1: FMS Kinase Inhibitory Activity of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
|---|---|---|
| 1e | 60 | N/A |
| 1r | 30 | 84 |
| KIST101029 | 96 | 195 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
Monopolar Spindle 1 (MPS1), a key protein kinase in the spindle assembly checkpoint, is overexpressed in numerous human cancers and is a target of significant interest in oncology. nih.govnih.gov A medicinal chemistry program, guided by structure-based design, led to the discovery of potent and orally bioavailable MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govresearchgate.net
The program began with a high-throughput screening (HTS) hit, compound 8 , which was a potent but nonselective and metabolically unstable 1H-pyrrolo[3,2-c]pyridine. nih.gov Through extensive structure-based optimization, researchers developed compound 65 (CCT251455), a highly potent and selective inhibitor of MPS1. nih.govnih.gov This optimized compound demonstrated excellent translation from in vitro biochemical potency against the isolated MPS1 enzyme to cell-based assays measuring MPS1 autophosphorylation. nih.gov Compound 65 showed high selectivity when tested against a broad panel of kinases, with only three other kinases besides MPS1 showing inhibition greater than 80%. nih.gov This potent and selective tool compound stabilizes an inactive conformation of MPS1, where the activation loop is arranged in a manner that prevents the binding of ATP and substrate peptides. researchgate.netsemanticscholar.org
Table 2: MPS1 Kinase Inhibitory Profile of Optimized 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | MPS1 IC50 (µM) | Cellular P-MPS1 IC50 (µM) | HCT116 GI50 (µM) |
|---|---|---|---|
| 65 (CCT251455) | N/A | 0.04 | 0.16 |
Data sourced from a study on the structure-based design of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1. nih.gov
While the broader class of pyrrolo-heterocycles has been investigated for CDK inhibition, specific research detailing the activity of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives against Cyclin-Dependent Kinase 1 (CDK1) is not extensively documented in the available literature. Studies on related scaffolds, such as pyrrolo[2,3-d]pyrimidines, have explored their effects on CDKs. unil.chsigmaaldrich.com For instance, some non-nucleoside pyrrolo[2,3-d]pyrimidines were evaluated for CDK1/cyclin B inhibition, but it was concluded that this was not the primary mechanism for their observed antiviral activity. unil.ch Other research has focused on developing pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of different CDKs, like CDK9, for cancer therapy. sigmaaldrich.comnih.gov However, direct and detailed studies focusing solely on 1H-pyrrolo[3,2-c]pyridine derivatives as CDK1 inhibitors are not prominently featured in the searched scientific reports.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune escape for cancer cells by catalyzing tryptophan catabolism. nih.gov It has become an attractive target for cancer immunotherapy. Extensive research has led to the development of IDO1 inhibitors with various chemical scaffolds, including imidazoles, 1,2,3-triazoles, and quinolines. nih.govunil.ch However, based on the reviewed literature, there is no specific mention or detailed investigation of 1H-pyrrolo[3,2-c]pyridine derivatives, including this compound, being developed or evaluated as IDO1 inhibitors. The current focus in the field of IDO1 inhibition appears to be on other heterocyclic systems. nih.govnih.govunil.ch
The inhibition of kinases like FMS and MPS1 by 1H-pyrrolo[3,2-c]pyridine derivatives inherently leads to the modulation of downstream intracellular signaling pathways that are critical for cell proliferation, survival, and differentiation. While specific studies detailing the comprehensive pathway analysis for this compound are not available, the effects of inhibiting its targets provide insight.
Inhibition of FMS kinase, for example, is known to disrupt signaling cascades that involve the MAPK (mitogen-activated protein kinase) pathway, including ERK, and the PI3K-mTOR pathway. Similarly, a pyrazole-carboxamide derivative designed as a potent FLT3 and CDK inhibitor was shown to suppress the phosphorylation of downstream effectors such as ERK, AKT (a key node in the PI3K-mTOR pathway), and STAT5, leading to apoptosis in cancer cells. The inhibition of MPS1, a crucial component of the spindle assembly checkpoint, ultimately affects pathways controlling cell cycle progression and can lead to mitotic catastrophe and apoptosis in cancer cells. nih.gov The precise downstream effects and modulation of pathways like JNK and MEK by 1H-pyrrolo[3,2-c]pyridine derivatives would be dependent on the specific kinase target and the cellular context.
Molecular Interactions with Biological Targets
The efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors is rooted in their specific molecular interactions within the ATP-binding pocket of the target enzyme. Structure-based design has been instrumental in optimizing these interactions to enhance potency and selectivity.
In the case of MPS1 inhibitors, X-ray crystallography has provided detailed insights into their binding mode. semanticscholar.org The crystal structure of the MPS1 kinase domain in complex with compound 8 revealed its binding mode, albeit with relatively weak electron density. nih.gov Further structural studies with optimized compounds like 39 and 65 showed how the inhibitor stabilizes an inactive conformation of the kinase. semanticscholar.org This is achieved by orienting the activation loop in a manner that is incompatible with the binding of both ATP and the substrate peptide, effectively shutting down kinase activity. researchgate.netsemanticscholar.org The PDB codes 4c4e, 4c4f, 4c4g, 4c4h, 4c4i, and 4c4j correspond to the crystal structures of MPS1 in complex with various 1H-pyrrolo[3,2-c]pyridine inhibitors, providing a structural basis for their mechanism of action. semanticscholar.org These structures highlight the key hydrogen bonds and hydrophobic interactions between the pyrrolopyridine core, its substituents, and the amino acid residues lining the ATP-binding site of MPS1. nih.govsemanticscholar.org
Enzyme-Ligand Binding and Inhibitory Mechanisms (e.g., GlcN-6-P synthase, InhA, Nitrile Reductase QueF)
A comprehensive review of the scientific literature did not yield specific examples of 1H-pyrrolo[3,2-c]pyridine derivatives that have been developed as inhibitors for Glucosamine-6-phosphate (GlcN-6-P) synthase, InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis, or Nitrile Reductase QueF. While related heterocyclic scaffolds have been explored as inhibitors for some of these enzymes, for instance, pyrrolo[3,4-c]pyridine-3-one derivatives showing activity against InhA, research specifically focused on the 1H-pyrrolo[3,2-c]pyridine core for these particular enzymatic targets is not prominently documented. mdpi.com
Receptor Binding and Antagonistic Activity (e.g., GnRH Receptor)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor. A notable example is the development of a series of 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have identified compounds with high antagonistic potency against both rat and human GnRH receptors. nih.gov One particularly potent compound from this series, 17j , not only showed high affinity in vitro but also demonstrated a dose-dependent suppression of luteinizing hormone (LH) in a castrated rat model, confirming its antagonistic activity in vivo. nih.gov This highlights the potential of the hydrogenated pyrrolo[3,2-c]pyridine core as a valuable pharmacophore for developing GnRH receptor antagonists.
Table 1: GnRH Receptor Antagonistic Activity of a 1H-Pyrrolo[3,2-c]pyridine Derivative
| Compound | Target | Activity | Model System | Key Finding |
| 17j | GnRH Receptor | Antagonist | Castrated Rat | Demonstrated dose-dependent suppression of Luteinizing Hormone (LH). nih.gov |
Disruption of Protein-Protein Interactions (e.g., ENL YEATS domain)
The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important strategy in drug discovery. The YEATS domain of the ENL (Eleven-Nineteen Leukemia) protein is a critical "reader" of histone acetylation and is a key dependency for the growth of acute myeloid leukemia (AML) cells with MLL-rearrangements. nih.gov In an effort to develop potent ENL inhibitors, researchers have utilized the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov
By replacing a benzyl (B1604629) ring in a precursor inhibitor with the 1H-pyrrolo[3,2-c]pyridine moiety, a new compound, SR-C-107 , was developed. This strategic modification was intended to enhance hydrogen bonding interactions within the acetyl-lysine binding pocket of the ENL YEATS domain and to pre-dispose the molecule to adopt a conformation favorable for binding. nih.gov This work underscores the utility of the 1H-pyrrolo[3,2-c]pyridine scaffold in creating molecules capable of targeting the specific structural features of PPI interfaces. nih.gov
Table 2: 1H-Pyrrolo[3,2-c]pyridine Derivative as a Disruptor of Protein-Protein Interactions
| Derivative | Target Protein | Biological Context | Design Strategy |
| SR-C-107 | ENL YEATS domain | Acute Myeloid Leukemia (AML) | Replacement of a benzyl ring with a 1H-pyrrolo[3,2-c]pyridine scaffold to enhance binding to the acetyl-lysine pocket. nih.gov |
Mechanistic Insights into Antiproliferative and Antitumor Activities (In Vitro Models)
Several derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative and antitumor effects in various cancer cell line models. Mechanistic studies have begun to unravel the complex cellular processes these compounds modulate to exert their anticancer activity.
Inhibition of Tubulin Polymerization and Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and have long been a validated target for anticancer drugs. nih.gov A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov
Among these, the compound designated 10t proved to be particularly potent. nih.gov Tubulin polymerization experiments revealed that 10t effectively inhibited the assembly of microtubules at concentrations of 3 µM and 5 µM. nih.gov Furthermore, immunofluorescence staining in cancer cells showed that 10t caused a remarkable disruption of the microtubule network at a concentration as low as 0.12 µM. nih.gov These findings indicate that the antiproliferative activity of this class of compounds is, at least in part, attributable to their direct interference with microtubule dynamics, leading to mitotic arrest. Molecular modeling studies suggest that the 1H-pyrrolo[3,2-c]pyridine core of 10t interacts with the colchicine (B1669291) site, forming hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349. nih.gov
Table 3: Effect of a 1H-Pyrrolo[3,2-c]pyridine Derivative on Tubulin Polymerization
| Compound | Mechanism | Effective Concentration (in vitro) | Cellular Effect |
| 10t | Inhibition of tubulin polymerization | 3 µM and 5 µM | Disruption of microtubule dynamics at 0.12 µM. nih.gov |
Induction of Cell Cycle Arrest and Apoptosis Pathways
Consistent with its role as a microtubule-destabilizing agent, compound 10t was also shown to induce profound effects on the cell cycle and programmed cell death (apoptosis). nih.gov Treatment of cancer cells with 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a classic cellular response to the disruption of the mitotic spindle. Prolonged arrest at this checkpoint often triggers the apoptotic cascade. Indeed, further analysis confirmed that treatment with 10t led to a significant induction of apoptosis in the cancer cells. nih.gov This demonstrates a direct mechanistic link between the inhibition of tubulin dynamics and the subsequent triggering of cell cycle arrest and apoptosis.
Molecular Mechanisms of Neoplastic Cell Transformation Inhibition
Beyond targeting established cancer hallmarks like proliferation, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit the process of neoplastic cell transformation, a key early event in cancer development. The diarylamide derivative KIST101029 , which features a 1H-pyrrolo[3,2-c]pyridine scaffold, was investigated for its effect on transformation induced by insulin-like growth factor 1 (IGF-1) in mouse epidermal cells. nih.gov
The study revealed that KIST101029 effectively inhibits signaling pathways crucial for transformation. nih.gov Specifically, it was found to block the phosphorylation and activation of key kinases in the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, including MEK and JNK. nih.gov This upstream inhibition led to a downstream reduction in the transcriptional activity of c-fos and c-jun, which are components of the activator protein-1 (AP-1) transcription factor. nih.gov Consequently, KIST101029 inhibited AP-1 transactivation and suppressed IGF-1-induced cell transformation. nih.gov These findings suggest a chemopreventive potential for such compounds by targeting the signaling cascades that drive the initial stages of tumorigenesis. nih.gov
No Scientific Data Available for "this compound" in Requested Applications
Despite a thorough search of scientific literature, no specific research findings regarding the antimicrobial, antiviral, anti-inflammatory, antithrombotic, or chemical probe applications of the chemical compound this compound were identified.
Extensive database queries were conducted to locate studies pertaining to the biological activities of this compound as outlined in the requested article structure. The search included investigations into its potential antimicrobial and antiviral properties at a molecular level, the molecular basis of any anti-inflammatory effects, its role in inhibiting platelet aggregation pathways for antithrombotic action, and its development or application as a chemical probe for biological systems.
The performed searches did yield information on the broader class of pyrrolo[3,2-c]pyridine derivatives and other related pyrrolopyridine isomers, indicating a general scientific interest in this scaffold for various therapeutic areas. For instance, some derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential in cancer treatment by acting as kinase inhibitors. nih.govnih.govsemanticscholar.org Similarly, other isomers like pyrrolo[2,3-d]pyrimidines have been explored for antiviral and cytotoxic activities. nih.gov
However, the specific compound, This compound , is not mentioned in the context of the requested biological applications in the available scientific literature. The search did identify a commercial supplier for a related but distinct compound, 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, an isomer of the target molecule. bldpharm.com This further underscores the lack of published research on the specific biological activities of this compound itself.
Consequently, as no primary research data exists for the specified topics concerning this compound, it is not possible to generate the requested scientific article. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.
Advanced Applications of 1h Pyrrolo 3,2 C Pyridine Derivatives in Materials Science and Catalysis
Incorporation into Advanced Materials: Polymers and Nanomaterials
The incorporation of 1H-pyrrolo[3,2-c]pyridine derivatives into polymers and nanomaterials is an emerging area of research, driven by the desire to create materials with enhanced thermal, electronic, and biological properties. The rigid and planar structure of the pyrrolopyridine core can impart desirable characteristics to polymeric chains and nanostructures.
Although direct studies on the integration of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine into such materials are not widely reported, the functionalization of the parent scaffold allows for its polymerization or attachment to nanomaterials. For instance, the presence of reactive sites on the pyrrole (B145914) or pyridine (B92270) rings enables the introduction of polymerizable groups or linkers for covalent attachment to nanoparticles.
Research into related azaindole derivatives has shown their potential in the development of functional polymers. For example, the synthesis of novel pyrrolo[3,4-c]pyridine-1,2-dione based conjugated polymers has been reported, demonstrating their electrochromic properties with good optical contrasts and fast switching speeds. nih.gov These findings suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold could similarly be employed to create new classes of conductive and photoactive polymers.
Photophysical Properties and Applications in Optoelectronic Devices (e.g., OLEDs)
The photophysical properties of 1H-pyrrolo[3,2-c]pyridine derivatives are of significant interest for their potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fused aromatic system can exhibit strong fluorescence with tunable emission wavelengths depending on the nature and position of substituents.
Studies on various substituted pyrrolopyridine derivatives have highlighted their promising luminescent characteristics. For instance, certain pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one derivatives have been synthesized and shown to possess high thermal stability and favorable photophysical properties, making them potential candidates for OLED applications. bohrium.comnih.gov These compounds exhibit fluorescence with quantum yields influenced by the substituents on the aromatic core. bohrium.com
Furthermore, research on other pyridine-based luminogens has demonstrated the phenomenon of aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated state. semanticscholar.org This property is highly desirable for solid-state lighting and display applications. The design of 1H-pyrrolo[3,2-c]pyridine derivatives with AIEE characteristics could lead to the development of highly efficient OLEDs.
The table below summarizes the photophysical properties of some reported 1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the impact of substitution on their emission characteristics.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 2,3-Dihydro-9-chloro-4-methyl-1-(4-ethoxyphenyl)-1H-pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one | 342 | 480 | 0.30 | DMSO |
| 2,3-Dihydro-9-chloro-4-methyl-1-(4-methoxyphenyl)-1H-pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one | 344 | 492 | 0.34 | DMSO |
| 2,3-Dihydro-9-chloro-4-methyl-1-(4-propoxyphenyl)-1H-pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one | 354 | 486 | 0.31 | DMSO |
| 2,3-Dihydro-9-chloro-4-methyl-1-(3-chlorophenyl)-1H-pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one | 340 | 445 | 0.24 | DMSO |
Data extracted from a study on pyrrolo[3,2-c] bohrium.comorganic-chemistry.orgnaphthyridin-11(10H)-one derivatives. bohrium.com
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the 1H-pyrrolo[3,2-c]pyridine scaffold make its derivatives attractive candidates as ligands in both homogeneous and heterogeneous catalysis. The pyridine nitrogen can act as a Lewis basic site to coordinate with metal centers, while the pyrrole nitrogen can also participate in coordination or be functionalized to introduce additional donor atoms.
In homogeneous catalysis, 1H-pyrrolo[3,2-c]pyridine derivatives have been explored as ligands in various transition metal-catalyzed reactions. For example, palladium-catalyzed tandem reactions have been developed for the synthesis of complex hexahydro-1H-pyrrolo[3,2-c]pyridine architectures, where the pyrrolopyridine moiety itself can be constructed through a catalytic cascade. chim.it
A notable application is the synergetic copper/zinc-catalyzed one-step annulation reaction to synthesize 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, highlighting the role of the pyrrolopyridine core in facilitating complex chemical transformations. nih.gov
While specific examples of this compound as a ligand are scarce, the general utility of the parent scaffold is evident. The methyl groups in the 2 and 7 positions would likely influence the steric and electronic properties of the ligand, potentially leading to enhanced catalytic activity or selectivity in certain reactions.
The development of catalysts based on 1H-pyrrolo[3,2-c]pyridine derivatives is an active area of research, with potential applications in cross-coupling reactions, hydrogenations, and other important organic transformations. nih.gov
Bio-inspired Synthesis and Biomimetic Catalytic Systems
The 1H-pyrrolo[3,2-c]pyridine scaffold is found in a number of biologically active natural products, which has inspired the development of synthetic strategies that mimic biosynthetic pathways. rsc.org These bio-inspired synthetic routes often offer efficient and stereoselective methods for constructing the complex molecular architectures of these natural products.
While the direct bio-inspired synthesis of this compound has not been specifically detailed, general methods for the synthesis of azaindoles, including 1H-pyrrolo[3,2-c]pyridines, have been developed that draw inspiration from natural processes. organic-chemistry.orgrsc.org
Furthermore, the structural similarity of 1H-pyrrolo[3,2-c]pyridines to natural enzyme cofactors and substrates has led to their investigation in biomimetic catalytic systems. For instance, substituted pyrrolo[3,2-c]pyridines have been synthesized as substrates to probe the active site of the enzyme nitrile reductase. bohrium.com This research aims to understand the enzyme's mechanism and potentially develop novel biocatalysts for green chemistry applications.
The design of biomimetic catalysts often involves incorporating a metal complex within a ligand that mimics the active site of an enzyme. The 1H-pyrrolo[3,2-c]pyridine framework provides a versatile platform for creating such ligands, with the potential to develop highly selective and efficient catalysts for a range of chemical transformations.
Sophisticated Analytical and Characterization Techniques in 1h Pyrrolo 3,2 C Pyridine Research
High-Resolution Spectroscopic Methods (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (HRMS) are primary tools used to characterize derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of a molecule. One-dimensional techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons. For instance, in studies of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton on the C4 carbon of the pyridine (B92270) ring typically appears as a singlet at a very downfield chemical shift, often above 9.0 ppm, which is characteristic of this heterocyclic system. nih.gov The protons on the pyrrole (B145914) ring (C2 and C3) also show distinct signals that are crucial for confirming the core structure. nih.govsemanticscholar.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are further employed to establish the precise connectivity between protons and carbons, confirming the substitution pattern on the bicyclic ring.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov This is a critical step in confirming that the synthesized compound has the correct atomic composition. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, often by adding a proton to form the [M+H]⁺ ion, which is then detected. nih.govsemanticscholar.org The measured mass is then compared to the calculated mass for the expected formula, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1H-Pyrrolo[3,2-c]pyridine Core
| Atom Position | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| C2 | ~6.8 | ~102-103 |
| C3 | ~7.4 | ~124-125 |
| C4 | ~9.1 | ~141-143 |
| C6 | - | ~149-150 |
| C7 | ~7.7 | ~137-138 |
| C8 (bridgehead) | - | ~134 |
| C9 (bridgehead) | - | ~128 |
Note: Data is generalized from published values for various 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives and may vary depending on the full substitution pattern and solvent used. nih.govsemanticscholar.org
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the definitive three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each stereocenter. In the broader field of pyrrolopyridine research, this method has been essential. For example, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine revealed the near co-planar arrangement of the pyridine and azaindole rings and detailed the intermolecular hydrogen bonding that dictates the packing in the crystal lattice. nih.govresearchgate.net This level of detail is crucial for understanding structure-activity relationships and for computational studies like molecular docking, where the precise geometry of the molecule is required. tandfonline.com Although a crystal structure for 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine is not publicly available, this technique would be the ultimate proof of its structure.
Table 2: Example of Single-Crystal X-ray Diffraction Data for a Related Pyrrolopyridine Compound
| Parameter | Value |
| Chemical Formula | C₁₂H₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| β (°) | 94.331 (2) |
| Volume (ų) | 936.63 (16) |
Note: Data corresponds to the related compound 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. nih.gov This illustrates the type of detailed structural information obtained from an X-ray diffraction experiment.
Advanced Chromatographic and Separation Methodologies (e.g., HPLC-MS, Preparative Chromatography)
The synthesis of heterocyclic compounds often results in a mixture containing the desired product, unreacted starting materials, and various side products. Chromatographic techniques are therefore essential for both the purification and the analysis of the final compound.
Preparative Chromatography , most commonly column chromatography using silica (B1680970) gel, is the standard method for purifying pyrrolopyridine derivatives from the crude reaction mixture. semanticscholar.orgnih.gov The choice of solvent system (eluent) is optimized to achieve separation based on the differing polarities of the components in the mixture. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) . semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the isolated compound. The compound is passed through a column under high pressure, and its elution time is recorded. A pure sample will ideally show a single peak in the chromatogram. HPLC is often coupled with a mass spectrometer (HPLC-MS or LC-MS), which allows for the mass of the eluting peak to be determined simultaneously, confirming its identity. nih.govresearchgate.net This combination is a powerful tool for purity assessment and reaction monitoring. For chiral pyrrolopyridine derivatives, specialized chiral HPLC methods can be used to separate and quantify the individual enantiomers. researchgate.net
Future Research Directions and Translational Perspectives for 1h Pyrrolo 3,2 C Pyridine Compounds
Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic methods is crucial for the widespread investigation and application of 1H-pyrrolo[3,2-c]pyridine derivatives. Current synthetic strategies often involve multi-step processes. For instance, a common route to the 1H-pyrrolo[3,2-c]pyridine core involves a domino Sonagashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an appropriate alkyne. nih.gov Another approach begins with a commercially available substituted pyridine (B92270), which undergoes oxidation, nitration, and reaction with a dimethylformamide dimethyl acetal (B89532) to form a key intermediate that is then cyclized. nih.gov
Future research will likely focus on the development of more atom-economical and environmentally benign synthetic routes. This includes the exploration of one-pot reactions and catalytic systems that minimize waste and the use of hazardous reagents. A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to produce aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, demonstrating a move towards more efficient and practical protocols.
Furthermore, the principles of green chemistry are expected to play a more significant role. This could involve the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, which has already been employed in the synthesis of some derivatives. nih.gov
Identification of New Biological Targets and Therapeutic Modalities
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile framework for the design of inhibitors for various biological targets, particularly in the realm of oncology.
Anticancer Activity: A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents. These compounds have been designed as colchicine-binding site inhibitors, which interfere with tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govtandfonline.comtandfonline.com For example, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibited potent antiproliferative activities against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. nih.govtandfonline.com
Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine core has been identified as a privileged scaffold for the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against several kinases, including:
Monopolar Spindle 1 (MPS1): A key component of the spindle assembly checkpoint, which is overexpressed in many human cancers. Structure-based design has led to the discovery of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov
FMS-like Tyrosine Kinase 3 (FMS): Overexpression of FMS kinase is associated with various cancers and inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potential FMS kinase inhibitors. nih.gov
Large Tumor Suppressor Kinases 1 and 2 (LATS1/2): These kinases are central to the Hippo pathway, which regulates organ size and tissue regeneration. The pyrrolopyridine scaffold has been shown to significantly increase the inhibitory activity against LATS1/2. acs.org
Future research in this area will likely focus on identifying new kinase targets for which 1H-pyrrolo[3,2-c]pyridine derivatives can be optimized. The broad applicability of this scaffold suggests its potential in targeting other kinase families implicated in a range of diseases beyond cancer, such as neurodegenerative and metabolic disorders. Furthermore, exploring novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) incorporating the 1H-pyrrolo[3,2-c]pyridine moiety, could open up new avenues for therapeutic intervention.
Exploration of Applications in Emerging Technological Fields (e.g., Chemo-sensors, Bioimaging)
While the primary focus of research on 1H-pyrrolo[3,2-c]pyridines has been on their therapeutic potential, their unique structural and electronic properties suggest they could be valuable in emerging technological fields.
Chemosensors: The development of selective and sensitive chemosensors for the detection of ions and small molecules is of great importance in environmental monitoring and biological research. The nitrogen atoms within the 1H-pyrrolo[3,2-c]pyridine scaffold can act as binding sites for metal ions. While specific applications of this isomer as a chemosensor are not yet widely reported, related pyridine-based compounds have been successfully developed as fluorescent and colorimetric chemosensors for various cations. researchgate.net Future work could explore the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives with tailored binding cavities and responsive chromophores or fluorophores for the selective detection of specific analytes.
Bioimaging: Fluorescent probes are indispensable tools for visualizing biological processes in living cells and organisms. The inherent fluorescence of some aromatic systems or the ability to attach fluorophores to the 1H-pyrrolo[3,2-c]pyridine core could be exploited for the development of novel bioimaging agents. For example, derivatives could be designed to selectively accumulate in certain organelles or to report on specific enzymatic activities through changes in their fluorescence properties. While the application of the 1H-pyrrolo[3,2-c]pyridine isomer in bioimaging is an underexplored area, the broader class of pyrrolopyridines has shown potential in this field. jetir.org
Rational Design and Optimization Strategies Enabled by Artificial Intelligence and Machine Learning
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and these technologies hold immense promise for accelerating the optimization of 1H-pyrrolo[3,2-c]pyridine compounds. nih.govnih.gov
Rational Drug Design: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. mdpi.com These models can then be used to:
Predict the biological activity of novel, untested 1H-pyrrolo[3,2-c]pyridine derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing.
Identify key structural features that are crucial for activity and selectivity, guiding the rational design of more potent and specific compounds. mdpi.com
Perform virtual screening of large compound libraries to identify new hits with the desired 1H-pyrrolo[3,2-c]pyridine scaffold.
Retrosynthetic analysis , by proposing viable synthetic routes to target 1H-pyrrolo[3,2-c]pyridine derivatives.
Predicting reaction outcomes and yields , helping chemists to select the most efficient reaction conditions and avoid failed experiments.
Automating the synthesis process through the integration with robotic platforms, enabling high-throughput synthesis and optimization of compound libraries.
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of 1H-pyrrolo[3,2-c]pyridine derivatives more efficiently, leading to the faster discovery and development of novel compounds with improved therapeutic and technological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrolo[3,2-c]pyridine derivatives, and how are they optimized for yield and purity?
- Methodological Answer: A typical approach involves multi-step reactions such as halogenation (e.g., N-iodosuccinimide in acetone), nucleophilic substitution (NaH, TsCl in THF), and cross-coupling (Suzuki-Miyaura with Pd(PPh₃)₄ catalyst). For example, 3-phenyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine was synthesized via sequential iodination, tosylation, and Suzuki coupling . Yield optimization often requires careful control of reaction temperature (e.g., 90–105°C) and solvent systems (toluene/EtOH/H₂O). Purification via silica gel chromatography is standard .
Q. How can structural characterization of 2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives be performed to confirm regiochemistry?
- Methodological Answer: Use a combination of and NMR to identify substituent positions and coupling patterns. X-ray crystallography is critical for resolving ambiguities, as demonstrated for copper(II) complexes of 2-methylfuro[3,2-c]pyridine, where bond lengths (e.g., Cu–N = 2.031–2.046 Å) confirmed coordination geometry . Elemental analysis and mass spectrometry further validate molecular formulas .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer: Anticancer activity is commonly assessed using cell viability assays (e.g., MTT) against cancer lines like HeLa, MCF-7, and SGC-7901. Antimicrobial screening involves agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi . For kinase inhibitors, enzymatic assays (e.g., Lck or VEGFR inhibition) with IC₅₀ determination are standard .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, chloro, aryl groups) influence the steric and electronic properties of pyrrolo[3,2-c]pyridine scaffolds in drug design?
- Methodological Answer: Computational tools (DFT, molecular docking) predict how substituents alter π-π stacking, hydrogen bonding, and steric hindrance. For instance, 4H-pyrano[3,2-c]pyridine analogues with electron-withdrawing groups (e.g., Cl) showed enhanced binding to CYP51 via hydrophobic interactions and reduced steric clashes in MD simulations . Experimental SAR studies comparing 2-methyl vs. 2-aryl derivatives revealed improved antimicrobial activity with bulkier substituents due to membrane penetration .
Q. What strategies resolve contradictions in biological activity data between structurally similar pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer: Investigate off-target effects using kinome-wide profiling or transcriptomics. For example, thieno[3,2-c]pyridine urea derivatives initially reported as KDR inhibitors were later found to inhibit Lck with higher selectivity via conformational flexibility analysis . Redesign compounds using fragment-based approaches to eliminate promiscuous binding .
Q. How can metal coordination complexes of pyrrolo[3,2-c]pyridine derivatives enhance their pharmacological properties?
- Methodological Answer: Synthesize Cu(II) or other transition metal complexes to exploit redox activity or improved stability. The title compound in , bis(chloroacetato)-Cu(II), showed distorted square-bipyramidal geometry, which may enhance DNA intercalation or ROS generation. Compare ligand-free vs. metal-bound forms in cytotoxicity assays .
Q. What computational methods are employed to optimize pyrrolo[3,2-c]pyridine derivatives as selective kinase inhibitors?
- Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., 100 ns trajectories) with free-energy perturbation (FEP) to map binding site dynamics. For CYP51 inhibitors, MD revealed that 4H-pyrano[3,2-c]pyridine analogues stabilize the heme-coordinated transition state via hydrogen bonds with Tyr118 and Ala256 . Use QSAR models to prioritize substituents with favorable logP and PSA values .
Methodological Notes
- Synthetic Challenges : Low yields in Suzuki couplings (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine) may arise from steric hindrance; optimize using bulkier phosphine ligands (e.g., XPhos) or microwave-assisted conditions .
- Data Validation : Cross-reference spectral data with synthetic intermediates to confirm regiochemistry. For example, NMR of 4-chlorofuro[3,2-c]pyridine shows distinct aromatic proton splitting patterns .
- Biological Assays : Include positive controls (e.g., colchicine for tubulin inhibitors) and validate results across multiple cell lines to rule out tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
